molecular formula C3H3F5O3S B050387 2,2-Difluoroethyl trifluoromethanesulfonate CAS No. 74427-22-8

2,2-Difluoroethyl trifluoromethanesulfonate

Cat. No.: B050387
CAS No.: 74427-22-8
M. Wt: 214.11 g/mol
InChI Key: NKULBUOBGILEAR-UHFFFAOYSA-N
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Description

2,2-Difluoroethyl trifluoromethanesulfonate is an organic compound with the molecular formula C3H3F5O3S. It is a colorless to light yellow liquid with a density of approximately 1.615 g/cm³ . This compound is known for its use as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds[2][2].

Safety and Hazards

2,2-Difluoroethyl trifluoromethanesulfonate is classified as dangerous. It can cause severe skin burns and eye damage, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this chemical with appropriate protective equipment and in a well-ventilated area .

Preparation Methods

2,2-Difluoroethyl trifluoromethanesulfonate can be synthesized through the reaction of 2,2-difluoroethanol with trifluoromethanesulfonic anhydride . The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature and then refluxed for several hours to ensure complete conversion . The product is then purified by distillation or other suitable methods.

Comparison with Similar Compounds

2,2-Difluoroethyl trifluoromethanesulfonate can be compared with other similar compounds such as 2,2,2-trifluoroethyl trifluoromethanesulfonate and trifluoromethanesulfonic acid 2,2-difluoroethyl ester. These compounds share similar chemical properties and applications but differ in their reactivity and the specific reactions they undergo. For instance, 2,2,2-trifluoroethyl trifluoromethanesulfonate is also used as a trifluoroethylating agent but may exhibit different reactivity patterns due to the presence of an additional fluorine atom.

Properties

IUPAC Name

2,2-difluoroethyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F5O3S/c4-2(5)1-11-12(9,10)3(6,7)8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKULBUOBGILEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378880
Record name 2,2-Difluoroethyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74427-22-8
Record name 2,2-Difluoroethyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoroethyl trifluoromethanesulfonate
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Synthesis routes and methods I

Procedure details

In a flask under argon was placed triflic anhydride (10.22 mL, 61 mmol) and dichloromethane (10 mL) and it was cooled to −70° C. To this cooled mixture was added slowly a solution of 2,2-difluoroethanol (5.00 g, 61 mmol) and triethylamine (8.5 mL, 61 mmol) in dichloromethane (10 mL). After the addition was complete, the mixture was warmed to 25° C. and then concentrated in vacuo. This material was distilled at 60° C. and 50 mm Hg which afforded trifluoro-methanesulfonic acid 2,2-difluoro-ethyl ester (9.74 g, 75%) as a colorless oil.
Quantity
10.22 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Triflic anhydride (27.9 g, 99.1 mmol) was placed in a flask and cooled with an ice bath. 2,2-Difluoroethanol (8.1 g, 99.1 mmol) was added and the reaction was heated to 84° C. for 1 hour. The reaction, was cooled in an ice bath and poured into 100 ml cold 5% NaHCO3 solution. The mixture was attracted with diethyl ether, dried over MgSO4, and concentrated under reduced pressure to remove the ether. The residue was vacuum distilled to give 2,2-difluoroethyl trifluoromethanesulfonate as a clear liquid (13.6 g, 64%, bp −55° C.). 1H NMR (400 MHz, CDCl3) δ ppm 6.17-5.88 (1H), 4.61-4.13 (2H)
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

With cooling with ice, 2.7 ml of trifluoromethanesulfonic acid anhydride was added to a chloroform (100 mL) solution of 1 mL of 2,2-difluoroethanol and 2.2 mL of triethylamine, and stirred for 30 minutes. The reaction liquid was diluted with chloroform, and washed with aqueous saturated sodium bicarbonate solution and saturated saline water in that order. The organic layer was dried with anhydrous magnesium sulfate, and the solvent was evaporated away under reduced pressure to obtain the entitled compound.
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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